

Application Note: Experimental Applications of Substituted Benzofuran-2-Carboxylic Acids

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Compound of Interest

Compound Name: 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid

CAS No.: 1019117-58-8

Cat. No.: B1453954

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Introduction

Substituted benzofuran-2-carboxylic acids represent a privileged scaffold in medicinal chemistry. The core benzofuran ring offers a rigid, lipophilic framework capable of pi-stacking interactions, while the C-2 carboxylic acid moiety serves as a critical hydrogen bond donor/acceptor and a bioisostere for phosphate groups. This duality allows these compounds to function as potent protein tyrosine phosphatase (PTP) inhibitors, antimicrobial agents, and anti-inflammatory modulators.

This guide details the experimental protocols for validating these specific biological applications, focusing on the mechanistic rationale (causality) and self-validating experimental design.

Module 1: Metabolic Disease Targeting (PTP1B Inhibition)

Rationale: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1] The catalytic site of PTP1B contains a positively charged pocket that binds the phosphotyrosine (pTyr) residue of the insulin receptor. Benzofuran-2-carboxylic acids act as pTyr mimetics; the carboxylic acid group is ionized at physiological pH, interacting electrostatically with the critical Arginine 221 residue in the PTP1B active site, while the benzofuran core engages in hydrophobic interactions with the "second aryl phosphate binding site" (Site B).

Protocol: Colorimetric PTP1B Inhibition Assay

Objective: Determine the IC₅₀ of substituted benzofuran-2-carboxylic acids against recombinant human PTP1B.

Materials:

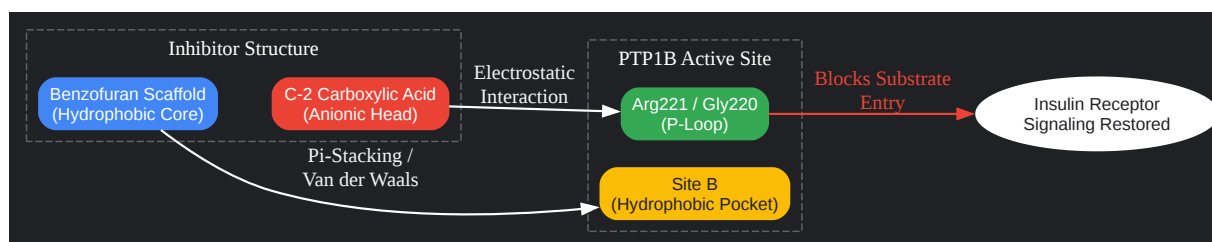
- Enzyme: Recombinant human PTP1B (0.5 µg/mL stock).
- Substrate: p-Nitrophenyl phosphate (pNPP).
- Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
- Stop Solution: 1 M NaOH.

Step-by-Step Methodology:

- Compound Preparation:
 - Dissolve the benzofuran-2-carboxylic acid derivative in 100% DMSO to a stock concentration of 10 mM.
 - Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in the assay buffer. Critical: Keep final DMSO concentration <1% to prevent enzyme denaturation.
- Pre-Incubation (Equilibrium Phase):
 - In a 96-well clear plate, add 80 µL of Assay Buffer.
 - Add 10 µL of the diluted Compound.

- Add 10 μL of PTP1B enzyme solution.
- Incubate at 37°C for 15 minutes. Reasoning: Allows the inhibitor to access the catalytic pocket and establish non-covalent interactions before substrate competition.
- Reaction Initiation:
 - Add 50 μL of pNPP substrate (2 mM final concentration).
 - Incubate at 37°C for 30 minutes. The enzyme hydrolyzes pNPP to p-nitrophenol (yellow).
- Termination & Readout:
 - Add 50 μL of 1 M NaOH to stop the reaction. Mechanism: NaOH shifts the pH to >13, ensuring p-nitrophenol is fully deprotonated to the yellow p-nitrophenolate anion.
 - Measure Absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Calculate % Inhibition:
.
 - Fit data to a sigmoidal dose-response curve to extract IC50.

Visualization: PTP1B Inhibition Mechanism



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Caption: Mechanism of benzofuran-2-carboxylic acids acting as pTyr mimetics to inhibit PTP1B.

Module 2: Antimicrobial Susceptibility Profiling

Rationale: Substituted benzofurans, particularly those with halogen or nitro substituents at the 5- or 7-positions, exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting DNA gyrase. The 2-carboxylic acid moiety facilitates solubility and transport, while the lipophilic core penetrates the lipid bilayer.

Protocol: MIC Determination (Broth Microdilution)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against *S. aureus* (Gram+) and *E. coli* (Gram-).

Materials:

- Media: Mueller-Hinton Broth (MHB).
- Indicator: Resazurin (Alamar Blue) - optional for visual endpoint.
- Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative).

Step-by-Step Methodology:

- Inoculum Preparation:
 - Culture bacteria overnight in MHB.
 - Adjust turbidity to 0.5 McFarland standard (CFU/mL).
 - Dilute 1:100 in fresh MHB.
- Plate Setup:
 - Use a 96-well sterile polystyrene plate.

- Add 100 μ L of MHB to all wells.
- Add 100 μ L of compound stock (e.g., 1024 μ g/mL) to column 1.
- Perform serial 2-fold dilutions from column 1 to 10. Discard 100 μ L from column 10.
- Column 11: Growth Control (Bacteria + Media + DMSO).
- Column 12: Sterility Control (Media only).
- Incubation:
 - Add 100 μ L of the diluted bacterial inoculum to wells 1-11.
 - Incubate at 37°C for 18-24 hours.
- Readout:
 - Visual: Inspect for turbidity. The lowest concentration with no visible growth is the MIC.
 - Colorimetric Validation: Add 20 μ L of 0.01% Resazurin. Incubate for 1-2 hours.
 - Blue = No Growth (Inhibition).
 - Pink = Growth (Metabolic reduction of resazurin).

Data Presentation: Representative SAR Table

Compound ID	R-5 Substituent	R-7 Substituent	MIC S. aureus (μ g/mL)	MIC E. coli (μ g/mL)	Activity Interpretation
BF-01	H	H	>256	>256	Inactive
BF-02	Cl	H	64	128	Weak
BF-03	NO ₂	OMe	8	32	Potent
BF-04	Br	Br	16	64	Moderate

Module 3: Anti-Inflammatory Assessment (NO Inhibition)[2]

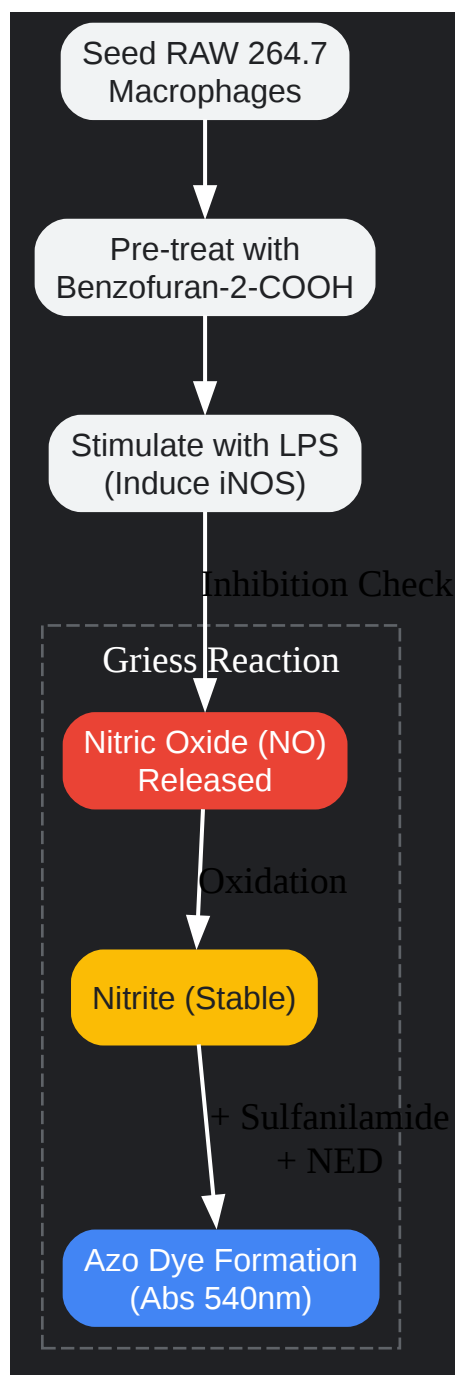
Rationale: Benzofuran-2-carboxylic acids inhibit the NF- κ B signaling pathway, reducing the expression of inducible Nitric Oxide Synthase (iNOS). This assay measures the accumulation of nitrite (a stable NO metabolite) in macrophage culture supernatants.

Protocol: Griess Assay in RAW 264.7 Cells

- Seeding: Seed RAW 264.7 macrophages at

cells/well in a 96-well plate. Incubate 24h.
- Treatment:
 - Pre-treat cells with the Benzofuran compound (1-50 μ M) for 1 hour.
 - Stimulate with Lipopolysaccharide (LPS, 1 μ g/mL) to trigger inflammation.
 - Incubate for 24 hours.
- Griess Reaction:
 - Transfer 100 μ L of supernatant to a new plate.
 - Add 100 μ L of Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).
 - Incubate 10 mins at room temperature (Dark).
- Measurement: Read Absorbance at 540 nm. Calculate NO concentration using a Sodium Nitrite standard curve.

Visualization: Anti-Inflammatory Workflow



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Caption: Workflow for assessing NO inhibition in LPS-stimulated macrophages.

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